5-Bromo-4-chloro-3-iodo-1H-indazole
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Overview
Description
5-Bromo-4-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, with the molecular formula C7H3BrClIN2, is characterized by the presence of bromine, chlorine, and iodine atoms attached to the indazole ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indazole derivatives. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure precise control over reaction conditions, thereby improving yield and purity. Catalysts and solvents are chosen to minimize byproducts and enhance the efficiency of the halogenation steps .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-chloro-3-iodo-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-1H-indazole
- 5-Bromo-3-iodo-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
- 5-Bromo-3-isopropyl-1H-indazole
Uniqueness
5-Bromo-4-chloro-3-iodo-1H-indazole is unique due to the presence of three different halogens on the indazole ring. This unique substitution pattern provides distinct reactivity and properties compared to other indazole derivatives. The combination of bromine, chlorine, and iodine allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
Properties
Molecular Formula |
C7H3BrClIN2 |
---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
5-bromo-4-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12) |
InChI Key |
JOJDAFMJLWKYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1Br)Cl)I |
Origin of Product |
United States |
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